N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide
Description
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide is an organic compound characterized by the presence of a bromophenyl group, a trifluoropropyl chain, and a cyanoacetamide moiety
Properties
IUPAC Name |
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O/c13-9-3-1-8(2-4-9)10(7-12(14,15)16)18-11(19)5-6-17/h1-4,10H,5,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGDUVIBNCRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)NC(=O)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide typically involves the reaction of 4-bromobenzyl bromide with 3,3,3-trifluoropropylamine to form an intermediate, which is then reacted with cyanoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The cyanoacetamide moiety can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the trifluoropropyl chain can enhance lipophilicity and membrane permeability. The cyanoacetamide moiety can act as a nucleophile in biochemical reactions, potentially inhibiting enzymes or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-phenylpropanamide
- N-(4-bromophenyl)-2-chloroacetamide
- N-(4-bromophenyl)-benzamide
Uniqueness
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide is unique due to the presence of the trifluoropropyl chain, which imparts distinct physicochemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
